9-Oxa-3,4-diazabicyclo[6.1.0]nonane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
807332-77-0 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
9-oxa-3,4-diazabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C6H12N2O/c1-2-5-6(9-5)4-8-7-3-1/h5-8H,1-4H2 |
InChI Key |
VPAYZNBDYQPXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CNNC1 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 9 Oxa 3,4 Diazabicyclo 6.1.0 Nonane
Ring-Opening Reactions of the Oxirane Moiety in 9-Oxa-3,4-diazabicyclo[6.1.0]nonane
The oxirane ring is a highly strained three-membered ether that is susceptible to ring-opening reactions by both electrophiles and nucleophiles. In the context of this compound, these reactions are fundamental to its chemical behavior.
Acid-Catalyzed Ring Opening Mechanisms
Under acidic conditions, the oxygen atom of the oxirane is protonated, forming a highly reactive oxonium ion. This activation facilitates the subsequent nucleophilic attack, even by weak nucleophiles. The regioselectivity of the attack is influenced by both electronic and steric factors. Generally, in acid-catalyzed epoxide opening, the nucleophile attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. core.ac.ukrsc.orgnih.gov
For this compound, acid-catalyzed hydrolysis would be expected to yield a diol. The reaction proceeds via protonation of the epoxide oxygen, followed by the attack of a water molecule. The likely product is a trans-diol due to the SN2-like nature of the ring-opening, which involves backside attack of the nucleophile.
Table 1: Postulated Products of Acid-Catalyzed Oxirane Ring-Opening of this compound
| Reactant | Reagent | Postulated Product | Product Name |
| This compound | H₃O⁺ | 3,4-Diazabicyclo[6.1.0]nonane-1,8-diol |
Note: The exact stereochemistry of the diol would depend on the facial selectivity of the nucleophilic attack.
Nucleophilic Ring Opening Pathways
Strong nucleophiles can directly attack the carbon atoms of the oxirane ring without prior acid catalysis. youtube.comkhanacademy.org In such cases, the reaction generally follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. youtube.com The presence of the diaza system can also influence the reaction, potentially acting as an internal nucleophile under certain conditions.
A variety of nucleophiles, such as amines, thiols, and organometallic reagents, can be employed to open the oxirane ring, leading to a diverse range of functionalized bicyclic compounds. For instance, reaction with a primary amine could lead to the formation of an amino alcohol.
Table 2: Potential Products from Nucleophilic Ring-Opening of the Oxirane Moiety
| Nucleophile | Postulated Product | Product Name |
| R-NH₂ | 1-(Alkylamino)-3,4-diazabicyclo[6.1.0]nonan-8-ol | |
| R-SH | 1-(Alkylthio)-3,4-diazabicyclo[6.1.0]nonan-8-ol | |
| R-MgBr | 1-Alkyl-3,4-diazabicyclo[6.1.0]nonan-8-ol |
Transformations Involving the Diaza System
The diaza system, a hydrazine (B178648) derivative incorporated into the bicyclic framework, exhibits its own characteristic reactivity.
Nitrogen Reactivity and Derivatization
The nitrogen atoms of the diaza group are nucleophilic and can undergo various derivatization reactions. evitachem.com These reactions are crucial for modifying the compound's properties for applications in medicinal chemistry and materials science. For example, the nitrogen atoms can be acylated, alkylated, or nitrosated.
Acylation with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives. Alkylation, typically with alkyl halides, would result in N-alkylated products. The reactivity of the two nitrogen atoms might differ due to their chemical environment within the bicyclic system.
Fragmentation Pathways and Product Analysis
The fragmentation of this compound and its derivatives under mass spectrometry conditions can provide valuable structural information. For related N-nitrosamines, characteristic fragmentation patterns include the loss of the NO radical (a loss of 30 Da) and the loss of an OH radical (a loss of 17 Da) via a McLafferty-type rearrangement. researchgate.netnih.govnih.govresearchgate.net The fragmentation of bicyclic hydrazines often involves cleavage of the N-N bond and subsequent ring fragmentation. The presence of the oxirane ring would likely lead to additional characteristic fragmentation pathways involving its opening or cleavage.
Table 3: Common Fragmentation Patterns in Related N-Heterocycles
| Precursor Ion | Fragmentation Pathway | Resulting Ion |
| [M]+ | Loss of NO radical | [M-30]+ |
| [M]+ | Loss of OH radical | [M-17]+ |
| [M]+ | N-N bond cleavage | Varies depending on structure |
Rearrangement Reactions of the Bicyclo[6.1.0]nonane Skeleton
The strained bicyclo[6.1.0]nonane skeleton is prone to various rearrangement reactions, which can be initiated thermally, photochemically, or by acid or base catalysis. These rearrangements often lead to the formation of less strained, thermodynamically more stable ring systems.
Studies on related bicyclo[6.1.0]nonane derivatives have shown that they can undergo stereospecific cationic rearrangements. acs.org For instance, solvolysis of bicyclo[6.1.0]nonane derivatives can lead to ring-expanded products. Thermal rearrangements of similar bicyclic systems are also well-documented. acs.org In the case of this compound, the presence of the heteroatoms would be expected to influence the course of these rearrangements, potentially leading to novel heterocyclic scaffolds. Computational studies on the thermal and photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one have provided evidence for diradical intermediates, suggesting that similar pathways could be operative in the rearrangement of the bicyclo[6.1.0]nonane system. nih.gov
Mechanistic Investigations through Kinetic Isotope Effects and Transition State Analysis
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by providing insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction. Similarly, transition state analysis, often performed through computational chemistry, can offer detailed energetic and geometric information about the highest energy point along a reaction coordinate.
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The selectivity of chemical reactions is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecules.
Chemoselectivity refers to the preferential reaction of one functional group over another.
Regioselectivity describes the preference for bond formation at one position over another.
Stereoselectivity pertains to the preferential formation of one stereoisomer over others.
For This compound , which possesses multiple potentially reactive sites including the epoxide oxygen, the nitrogen atoms of the diaza-group, and various C-H bonds, understanding the selectivity of its reactions is crucial for its potential application in synthesis. For instance, nucleophilic attack could potentially occur at the carbon atoms of the epoxide or at the nitrogen atoms. Ring-opening reactions of the epoxide could also proceed with varying regiochemistry and stereochemistry depending on the reaction conditions.
Despite the theoretical interest, specific studies that systematically investigate and report on the chemo-, regio-, and stereoselectivity of reactions involving this compound are not found in the current body of scientific literature. Research on related, but distinct, bicyclo[6.1.0]nonane systems has demonstrated the importance of these selective aspects in determining reaction outcomes. nih.gov However, these findings cannot be directly extrapolated to the title compound without specific experimental validation.
Theoretical and Computational Studies of 9 Oxa 3,4 Diazabicyclo 6.1.0 Nonane
Conformational Analysis and Strain Energy Calculations of the Bicyclic System
The fusion of a cyclopropane-like epoxide ring with a larger seven-membered ring in 9-Oxa-3,4-diazabicyclo[6.1.0]nonane results in considerable ring strain, a key determinant of its chemical behavior. The "[6.1.0]" nomenclature signifies the bridging across six, one, and zero atoms, a configuration that inherently generates strain evitachem.com. Epoxides, in general, possess ring strain of approximately 25 kcal/mol, which makes them significantly more reactive than their acyclic ether counterparts masterorganicchemistry.com. The total strain energy of the this compound system is expected to be a composite of the epoxide strain and the conformational strain of the seven-membered diazacycloheptane ring.
For the parent carbocyclic system, cis-bicyclo[6.1.0]nonane, experimental studies have determined its gas-phase heat of formation, allowing for the calculation of its strain energy. These thermochemical data provide a baseline for understanding the energetic landscape of the bicyclo[6.1.0]nonane framework.
| Compound | Liquid Heat of Formation (kcal/mol) | Gas Heat of Formation (kcal/mol) | Reference |
|---|---|---|---|
| cis-Bicyclo[6.1.0]nonane | -19.4 ± 0.8 | -7.6 ± 1.0 | researchgate.netepa.gov |
Electronic Structure and Bonding Analysis of this compound
The electronic structure of this compound is dominated by the interplay between the strained epoxide ring and the lone pairs of the nitrogen atoms. The electronic environment of an epoxide ring is characterized by high electron density on the oxygen atom and bond angles significantly deviating from the ideal tetrahedral geometry, which makes the carbon atoms susceptible to nucleophilic attack masterorganicchemistry.comoregonstate.edu.
The electrostatic potential map of the molecule is a key feature of its electronic structure. It is expected that the oxygen atom of the epoxide and the nitrogen atoms of the diazacycle will be regions of negative electrostatic potential, making them sites for electrophilic attack or coordination to metal ions. Conversely, the hydrogen atoms attached to the nitrogen atoms will be regions of positive potential, acting as hydrogen bond donors evitachem.com. The strain within the bicyclic system can also influence the electronic structure; for example, it has been shown in other systems that mechanical strain can tune the electronic properties of materials aps.org.
Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics
Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms and energetics of complex organic molecules. For this compound, DFT calculations can be used to model a variety of potential transformations, including ring-opening reactions of the epoxide, rearrangements of the bicyclic system, and reactions at the nitrogen centers.
A critical application of DFT is the calculation of activation energies for different reaction pathways, which allows for the prediction of reaction outcomes and selectivities. For example, in the acid-catalyzed ring-opening of the epoxide, DFT can be used to model the protonation of the oxygen atom and the subsequent nucleophilic attack on one of the adjacent carbon atoms. The calculations can determine which carbon is preferentially attacked and the stereochemical outcome of the reaction. Studies on the related bicyclo[n.1.0]alkanes have successfully used DFT to calculate activation free energies for C-H bond oxygenation, showing good correlation with experimental site-selectivities and diastereoselectivities semanticscholar.orgnih.gov.
The choice of the DFT functional and basis set is crucial for obtaining accurate results, especially for systems with complex electronic features like strained rings and multiple heteroatoms. Different functionals may give varying results for reaction barriers and relative energies of intermediates and products. Therefore, computational studies on this compound would likely involve benchmarking several DFT functionals against higher-level ab initio methods or experimental data where available.
Molecular Dynamics Simulations and Conformational Landscapes
While static quantum chemical calculations provide information about stationary points on the potential energy surface, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape and identify the most populated conformations and the pathways for interconversion between them.
Ab initio molecular dynamics (aiMD), where the forces are calculated "on the fly" using quantum mechanical methods, can provide a very accurate description of the molecule's dynamics mdpi.com. These simulations can reveal how the molecule behaves at finite temperatures, including the vibrations of the rings and the rotations of substituent groups. By analyzing the trajectory from an MD simulation, one can construct a free energy landscape, which provides a more complete picture of the molecule's conformational preferences than static calculations alone.
MD simulations are also invaluable for studying how the molecule interacts with its environment, such as solvent molecules or a biological receptor. By simulating the molecule in a box of water, for example, one can study the structure of the solvation shell around the molecule and the dynamics of hydrogen bonding between the molecule and water. This information is crucial for understanding the molecule's solubility and its behavior in biological systems.
Prediction of Spectroscopic Properties from First Principles
The prediction of spectroscopic properties from first-principles quantum mechanical calculations is a powerful tool for structure elucidation and for understanding the relationship between structure and spectra. For this compound, the calculation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can provide valuable "fingerprints" for its identification and characterization.
NMR chemical shifts (for ¹H, ¹³C, and ¹⁵N) and spin-spin coupling constants can be calculated with a good degree of accuracy using DFT and ab initio methods researchgate.netacs.org. The calculated chemical shifts are highly sensitive to the molecule's three-dimensional structure, including its conformation and the electronic environment of each nucleus. By comparing the calculated NMR parameters for different possible isomers or conformers with experimental data, one can often make an unambiguous structure assignment. For heterocyclic compounds, computational NMR has proven to be a particularly useful tool nih.govtandfonline.com.
| Nucleus | Root Mean Square Deviation (RMSD) | Reference |
|---|---|---|
| ¹³C | < 1.5 ppm | researchgate.net |
| ¹⁵N | < 4.3 ppm | researchgate.net |
| ¹⁷O | < 7.5 ppm | researchgate.net |
Similarly, the vibrational frequencies and intensities of the molecule can be calculated, which correspond to the peaks in its IR spectrum. The calculated IR spectrum can be used to identify the presence of specific functional groups and to gain insight into the molecule's vibrational modes. The accuracy of these calculations is now such that they can be routinely used to aid in the interpretation of experimental spectra.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes
NMR spectroscopy is the most powerful tool for delineating the complex three-dimensional structure of 9-Oxa-3,4-diazabicyclo[6.1.0]nonane in solution. It provides critical information on the connectivity of atoms, their spatial relationships, and any dynamic conformational processes.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A comprehensive analysis using a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals and for establishing the stereochemistry of the bicyclic system. researchgate.net
¹H NMR: The proton spectrum provides initial information on the number of distinct proton environments and their multiplicities (splitting patterns), which arise from scalar (J) coupling between adjacent protons. The protons on the epoxide ring (H-1 and H-8) are expected to appear at a characteristic upfield shift compared to a standard cycloheptane (B1346806) due to the ring strain and the electronegativity of the oxygen atom. The protons adjacent to the nitrogen atoms (H-2 and H-5) would also exhibit distinct chemical shifts.
¹³C NMR: The carbon spectrum reveals the number of unique carbon atoms. The carbons of the epoxide ring (C-1 and C-8) are typically shielded, appearing at higher field, while the carbons bonded to nitrogen (C-2 and C-5) are deshielded.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically over two or three bonds). sdsu.edu It is instrumental in tracing the proton-proton connectivity throughout the seven-membered ring, establishing the sequence of methylene (B1212753) groups. For instance, correlations would be expected between the epoxide protons (H-1, H-8) and their neighbors on the cycloheptane frame.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of each CH, CH₂, and CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to four bonds). sdsu.edu This is crucial for piecing together the entire molecular skeleton, especially for connecting quaternary carbons or linking different spin systems identified by COSY. For this compound, HMBC correlations from the epoxide protons (H-1, H-8) to the carbons adjacent to the nitrogen atoms would confirm the bicyclic structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are directly bonded. princeton.edu This is paramount for determining the stereochemistry. For example, the cis or trans fusion of the rings can be established by observing NOE cross-peaks between the epoxide protons (H-1, H-8) and specific protons on the seven-membered ring. The relative orientation of substituents on the diazacycloheptane ring can also be elucidated through NOESY correlations. mdpi.com
| Technique | Information Gained for this compound |
| COSY | Establishes H-H connectivities within the seven-membered ring. |
| HSQC | Correlates each proton to its directly attached carbon atom. |
| HMBC | Confirms the overall bicyclic framework through long-range H-C correlations. |
| NOESY | Determines the relative stereochemistry (e.g., cis/trans ring fusion) through spatial proximities. |
Chiral NMR Studies for Enantiomeric Purity Determination
Since this compound is a chiral molecule, determining its enantiomeric purity is often necessary, especially in the context of asymmetric synthesis. Chiral NMR spectroscopy provides a powerful method for this analysis without the need for physical separation of the enantiomers. scilit.com This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). scilit.comnih.gov
When a racemic mixture of the compound is dissolved in a chiral solvent or reacted with a chiral agent, two diastereomeric complexes or adducts are formed. nih.gov These diastereomers have different physical properties and, crucially, will exhibit distinct NMR spectra. nih.gov This results in the splitting of signals for the previously indistinguishable enantiomers, allowing for the integration of the separated peaks to determine the enantiomeric excess (ee) of the sample. nih.gov
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and can offer insights into its conformational properties.
Infrared (IR) Spectroscopy: The IR spectrum is used to identify characteristic vibrational modes. For this compound, key expected absorptions would include:
C-H stretching vibrations of the alkyl backbone, typically in the 2850-3000 cm⁻¹ region.
The characteristic asymmetric stretching of the epoxide C-O-C bond, often found around 1250 cm⁻¹.
Symmetric epoxide ring "breathing" vibrations, which are typically seen near 800-900 cm⁻¹.
N-H stretching vibrations (if the nitrogens are not substituted), usually appearing as a broad band around 3200-3500 cm⁻¹.
C-N stretching vibrations in the 1000-1250 cm⁻¹ range. evitachem.com The NIST Chemistry WebBook provides IR data for the related compound cyclooctene (B146475) oxide (9-oxabicyclo[6.1.0]nonane), which shows characteristic peaks that can be used for comparison. nist.gov
Raman Spectroscopy: Raman spectroscopy is complementary to IR. While C-O and C-N bonds show signals, the C-C backbone vibrations are often more prominent. The epoxide ring breathing mode is also typically Raman active.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| C-H (Alkyl) | 2850-3000 | 2850-3000 |
| N-H (Amine) | 3200-3500 (broad) | 3200-3500 |
| C-O-C (Epoxide) | ~1250 (asymmetric stretch) | Weak |
| Epoxide Ring | 800-900 (ring breathing) | 800-900 (strong) |
| C-N | 1000-1250 | 1000-1250 |
Mass Spectrometry for Molecular Formula Confirmation and Elucidation of Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight of this compound and confirm its molecular formula through high-resolution mass spectrometry (HRMS). The molecular weight of the parent compound (C₇H₁₄N₂O) is 142.19 g/mol . The fragmentation pattern observed in the mass spectrum provides structural clues.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways:
Alpha-cleavage: Fission of bonds adjacent to the heteroatoms (N and O) is a common pathway. Cleavage next to the nitrogen atoms could lead to the loss of alkyl radicals.
Ring Opening: The strained epoxide ring or the seven-membered ring can open, followed by subsequent rearrangements and fragmentations.
Loss of small molecules: Expulsion of stable neutral molecules like H₂O, CO, or ethene can occur.
Analysis of the mass spectrum of the related compound cis-9-Oxabicyclo[6.1.0]nonane (C₈H₁₄O, MW 126.20 g/mol ) from the NIST database shows various fragments resulting from ring cleavage and rearrangements, which can serve as a model for predicting the behavior of the title compound. nist.govnist.gov
X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure
While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for the unambiguous determination of absolute stereochemistry, provided a suitable single crystal can be grown. free.fr
For this compound, an X-ray crystal structure would definitively confirm:
The relative stereochemistry of the epoxide ring with respect to the diazacycloheptane ring.
The absolute configuration (R/S assignments) at all stereocenters.
The preferred conformation of the seven-membered ring in the solid state (e.g., chair, boat, or twist conformation).
Precise bond lengths, bond angles, and torsional angles, which can reveal details about ring strain and electronic effects. X-ray data from related bicyclic structures have been instrumental in confirming stereochemical assignments made by NMR. nih.govscholaris.ca
Synthetic Applications of the 9 Oxa 3,4 Diazabicyclo 6.1.0 Nonane Scaffold
9-Oxa-3,4-diazabicyclo[6.1.0]nonane as a Chiral Building Block in Organic Synthesis
The this compound scaffold is recognized for its potential applications in medicinal chemistry, particularly in the development of novel drugs. evitachem.com Its unique three-dimensional structure makes it an attractive starting point for creating complex molecular architectures. As a bicyclic amine, it is part of a class of compounds frequently explored for their pharmacological properties. evitachem.com
While the inherent chirality and structural rigidity of bicyclic systems make them valuable as building blocks in asymmetric synthesis, specific and detailed research findings on the application of this compound as a chiral building block for the enantioselective synthesis of other molecules are not extensively detailed in the available literature. The development of synthetic routes to access enantiopure forms of the scaffold itself would be a critical first step for its use in asymmetric catalysis or as a chiral precursor.
Derivatization and Functionalization Strategies for Novel Architectures
The chemical reactivity of this compound allows for various derivatization and functionalization strategies, primarily centered around the reactivity of its nitrogen atoms and the strained ring system. evitachem.com The nitrogen atoms in the diazepane ring can act as nucleophiles, enabling substitution reactions to introduce a wide range of functional groups and build novel molecular architectures. evitachem.com
Furthermore, the significant ring strain inherent in the bicyclo[6.1.0]nonane core suggests that the structure can undergo rearrangement reactions under specific conditions, leading to different isomers or derivatives with altered ring systems. evitachem.com These transformations are crucial for modifying the compound to optimize it for specific applications. evitachem.com However, detailed studies cataloging a library of specific derivatives prepared from this scaffold are not widely available.
Table 1: Potential Functionalization Reactions
| Reaction Type | Reactive Site | Potential Outcome |
|---|---|---|
| Nucleophilic Substitution | Nitrogen atoms | Attachment of alkyl, acyl, or other functional groups |
Preparation of Complex Polycyclic Structures via this compound Intermediates
The synthesis of the this compound scaffold itself represents an advanced synthetic achievement. Innovations in handling the transannular strain and entropic barriers associated with medium-sized rings were necessary for its creation. evitachem.com Key methods include intramolecular cycloadditions and strain-release-driven ring closures, for instance, using the reaction of Boc-protected amine precursors with cyclopropenes to generate the [6.1.0] core. evitachem.comnih.gov
Once formed, such bicyclic systems can serve as intermediates for constructing even more complex molecules. Azabicycloalkenes, a related class of compounds, are known to be versatile intermediates for preparing dipeptide mimetics and other diazabicycloalkane structures. nih.gov While this compound holds this potential, specific examples of its use as a defined intermediate in the stepwise synthesis of more elaborate polycyclic natural products or designed molecules are not prominently documented in surveyed chemical literature.
Role in Advanced Materials Chemistry
The application of bicyclic scaffolds in materials science is an area of growing interest. However, the role of this compound in this field is not yet well-established in the scientific literature.
There is currently a lack of specific research detailing the use of this compound as a monomer or initiator for creating specialized polymer architectures. The strained epoxide ring could theoretically participate in ring-opening polymerization, but documented examples of this reactivity for this specific molecule were not found.
The defined three-dimensional structure and the presence of hydrogen bond donors and acceptors in this compound suggest a potential for its use in supramolecular chemistry. C₃-symmetrical hexasubstituted benzenes, for example, have been used as platforms for molecular recognition systems. researchgate.net However, there are no specific studies in the available literature that describe the application of the this compound scaffold in self-assembly processes or as a host molecule in molecular recognition events.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Boc-protected amines |
| Cyclopropenes |
| Azabicycloalkenes |
| Diazabicycloalkanes |
| Dipeptide mimetics |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for 9-Oxa-3,4-diazabicyclo[6.1.0]nonane Synthesis and Transformations
The efficient construction and selective manipulation of the this compound framework hinge on the development of sophisticated catalytic methodologies. Future research in this domain is poised to revolutionize the accessibility and utility of this compound.
The synthesis of bicyclic diazenes, the core of the target molecule, can be achieved through intramolecular [3+2] cycloaddition of unsaturated diazo compounds. nih.gov A key area of future research will be the discovery of novel catalysts that can promote this transformation with high efficiency and stereoselectivity. While thermal methods have been employed, catalytic approaches offer milder reaction conditions and greater control over the product's stereochemistry. nih.gov The exploration of transition metal catalysts, particularly those based on rhodium and copper, has shown promise in related systems and warrants investigation for the synthesis of this compound and its analogues. researchgate.net
Furthermore, the development of catalytic systems for the selective transformation of the bicyclic core is a critical research frontier. The strained oxirane and diazene (B1210634) functionalities represent latent reactive sites that can be selectively activated by appropriate catalysts. For instance, Lewis acid or transition metal catalysts could facilitate regioselective ring-opening of the oxirane, providing access to a diverse range of functionalized seven-membered heterocyclic systems. researchgate.netrsc.org Similarly, catalysts could be developed to mediate the controlled reduction or functionalization of the diazene moiety. nih.gov The application of organocatalysis, which offers a green and often complementary approach to metal catalysis, also presents a significant opportunity. researchgate.net
Flow Chemistry and Continuous Processing for this compound Synthesis
The translation of synthetic routes for this compound from batch to continuous flow processes represents a significant leap forward in terms of efficiency, safety, and scalability. sci-hub.seuc.ptnih.govresearchgate.net Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and product purity. sci-hub.seuc.pt
The application of flow chemistry is not limited to the synthesis of the parent compound but also extends to its subsequent transformations. Continuous processing can enable the safe and efficient exploration of a wider range of reaction conditions, including high-temperature and high-pressure regimes, which may be difficult or hazardous to implement in traditional batch setups. nih.govresearchgate.net
Green Chemistry Approaches in this compound Research
The principles of green chemistry are increasingly guiding synthetic strategies, and their application to the synthesis and chemistry of this compound is a crucial area for future development. researchgate.net Research in this area will aim to minimize the environmental impact of the synthetic processes by focusing on several key aspects.
One major focus will be the use of environmentally benign solvents. The development of synthetic routes that can be performed in water or other green solvents, or even under solvent-free conditions, is a primary objective. researchgate.net Additionally, the use of catalysts to replace stoichiometric reagents will improve atom economy and reduce waste generation. researchgate.net The development of recyclable catalysts, including heterogeneous catalysts and organocatalysts, will be particularly important in this context. researchgate.net
Exploration of Unconventional Reactivity Modalities of the Bicyclic Core
The inherent strain within the this compound structure suggests a rich and largely unexplored landscape of chemical reactivity. nih.gov Future research will delve into harnessing this strain to drive novel and unconventional transformations, leading to the synthesis of complex and valuable molecular architectures.
Ring-opening reactions are a particularly promising avenue for exploration. The selective cleavage of the C-C or C-O bonds of the oxirane ring, or the N-N bond of the diazene moiety, could be triggered by a variety of stimuli, including light, heat, or chemical reagents. nih.gov These reactions could provide access to a diverse array of open-chain or macrocyclic structures that would be difficult to synthesize by other means. The strain within the bicyclic system can be a driving force for these transformations. chemistryworld.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

